molecular formula C12H8ClN5OS3 B11353545 N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide

N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,2,3-thiadiazole-4-carboxamide

Cat. No.: B11353545
M. Wt: 369.9 g/mol
InChI Key: NAZKNBZLBDMTAC-UHFFFAOYSA-N
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Description

N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of thiadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE typically involves multiple steps starting from readily available precursors. One common method involves the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like carbonic anhydrase, disrupt cell membranes, or interfere with DNA replication in pathogens . The exact mechanism can vary depending on the specific application and target organism.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiadiazole derivatives such as:

Uniqueness

What sets N-(5-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)-1,2,3-THIADIAZOLE-4-CARBOXAMIDE apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H8ClN5OS3

Molecular Weight

369.9 g/mol

IUPAC Name

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiadiazole-4-carboxamide

InChI

InChI=1S/C12H8ClN5OS3/c13-8-3-1-7(2-4-8)5-20-12-17-16-11(22-12)14-10(19)9-6-21-18-15-9/h1-4,6H,5H2,(H,14,16,19)

InChI Key

NAZKNBZLBDMTAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=CSN=N3)Cl

Origin of Product

United States

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